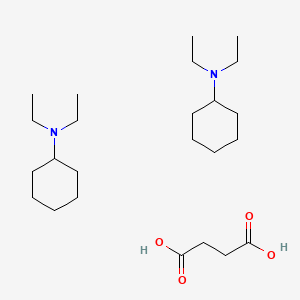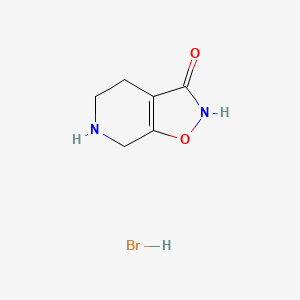
2-Heptadecyl-1-methyl-1H-benzimidazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Heptadecyl-1-methyl-1H-benzimidazol-5-ol is a compound belonging to the benzimidazole family, which is known for its diverse biological and pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptadecyl-1-methyl-1H-benzimidazol-5-ol typically involves the condensation of o-phenylenediamine with heptadecanoic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-Heptadecyl-1-methyl-1H-benzimidazol-5-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogens, alkyl halides; often in the presence of Lewis acids or bases.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different biological and chemical properties .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer and antiviral agent.
Industry: Utilized in the development of new materials and coatings due to its chemical stability.
Mecanismo De Acción
The mechanism of action of 2-Heptadecyl-1-methyl-1H-benzimidazol-5-ol involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Heptadecyl-1H-benzimidazole
- 2-(1-Methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride
- 1-(1H-benzimidazol-1-ylmethyl)-1H-benzimidazole
Uniqueness
2-Heptadecyl-1-methyl-1H-benzimidazol-5-ol is unique due to its specific heptadecyl and methyl substitutions, which confer distinct chemical and biological properties. These substitutions can enhance its lipophilicity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Propiedades
Número CAS |
69397-98-4 |
|---|---|
Fórmula molecular |
C25H42N2O |
Peso molecular |
386.6 g/mol |
Nombre IUPAC |
2-heptadecyl-1-methylbenzimidazol-5-ol |
InChI |
InChI=1S/C25H42N2O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-26-23-21-22(28)19-20-24(23)27(25)2/h19-21,28H,3-18H2,1-2H3 |
Clave InChI |
ISZUQXCTHFZDCM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC1=NC2=C(N1C)C=CC(=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanol, 2-[[(ethenylphenyl)methyl]thio]-](/img/structure/B14476885.png)
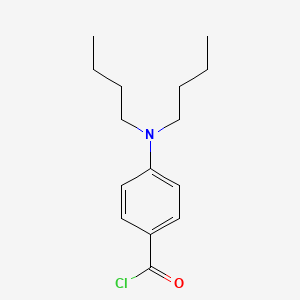


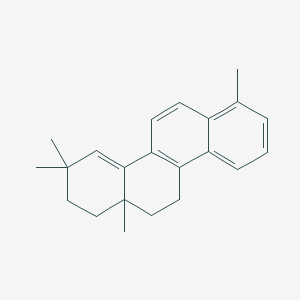

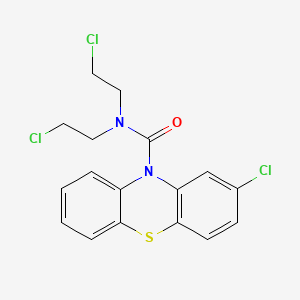
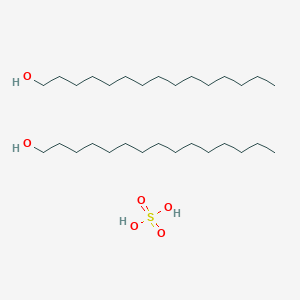
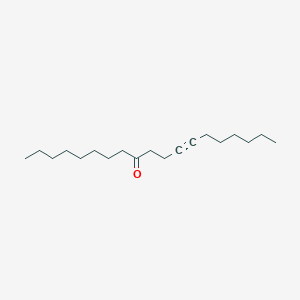
![N-[3-Chloro-3-(4-methylphenyl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14476923.png)
